Home > Products > Screening Compounds P14696 > 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole
2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole - 1388069-49-5

2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole

Catalog Number: EVT-1738303
CAS Number: 1388069-49-5
Molecular Formula: C8H6BrFN2
Molecular Weight: 229.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate

Compound Description: This compound was obtained as a side product during the synthesis of the antitubercular agent N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide. Its crystal and molecular structures have been reported. []

Relevance: Both this compound and 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole share the core benzimidazole structure. The presence of various substituents on the benzimidazole ring in both compounds highlights the potential for structural modifications in this class of compounds, particularly for the development of antitubercular agents. []

Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)

Compound Description: MBIC is a potential microtubule targeting agent (MTA) that shows promising anti-tumor activity against breast cancer cells both in vitro and in vivo. It exhibits greater toxicity towards the non-aggressive breast cancer cell line MCF-7 compared to the aggressive MDA-MB-231 cell line and normal fibroblast cell line L-cells. [, ] MBIC's anti-tumor activity involves p53 and downstream proteins survivin, cyclin-dependent kinase 1 (Cdk1), and cyclin B1. []

Relevance: MBIC shares the core benzimidazole structure with 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole. The presence of fluorine substituents in both compounds, albeit at different positions, suggests the importance of fluorine substitution in this class for modulating biological activity. [, ]

2-(2-Methyl-9,9'-Spirobi[Fluoren]-7-yl)-1H-benzo[d]imidazole (SPF-MB)

Compound Description: SPF-MB is a novel spirobifluorene derivative with potential applications in optical pH sensing and organic light-emitting diodes (OLEDs). It exhibits excellent spectral sensitivities to pH changes and displays white emission in an OLED device. []

Relevance: This compound and 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole share the core benzimidazole moiety. The diverse applications of these compounds, from pH sensing to potential OLED materials, illustrate the versatility of the benzimidazole scaffold in materials chemistry. []

CMF-019: (S)-5-Methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid

Compound Description: CMF-019 is a potent benzimidazole-derived apelin peptidomimetic and a potent agonist of the apelin receptor (APJ), an important regulator of cardiovascular homeostasis. []

Relevance: This compound and 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole both contain the benzimidazole core structure. While CMF-019 targets the apelin receptor, the diverse biological activities of these compounds demonstrate the potential of benzimidazole derivatives for various therapeutic applications. []

1H-Benzo[d]imidazole-2-thiol derivatives

Compound Description: A series of novel S- and N-substituted 1H-benzo[d]imidazole-2-thiol derivatives were synthesized and screened for their antimicrobial activity. Some of these derivatives showed promising results against various microorganisms in vitro. []

Relevance: These derivatives and 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole are both part of the benzimidazole family. The investigation of antimicrobial activity in both cases highlights the potential of benzimidazoles as a source for new antimicrobial agents. []

N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamide Derivatives

Compound Description: These substituted tetrahydropyridine (THP) derivatives were synthesized as potential anticancer agents, combining the pharmacophores of THP and benzimidazole. Some derivatives exhibited strong cytotoxicity against MCF-7 (estrogen receptor positive breast cancer cells), MDA-MB-231 (estrogen receptor negative breast cancer cells), and Ishikawa cells. []

Relevance: The presence of the benzimidazole moiety in these compounds and 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole underscores the utility of this scaffold in the design of anticancer agents. The exploration of combined pharmacophores further demonstrates the versatility of benzimidazole derivatives for drug development. []

2-((5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)methyl)-1H-benzimidazolecadmium(II) dichloride

Compound Description: This compound is a monomeric cadmium complex with the cadmium atom coordinated by a tridentate benzimidazole-pyrazole-pyridine ligand and two chloride ions. []

Relevance: The presence of the benzimidazole moiety in this compound connects it to 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole. The incorporation of benzimidazole into metal complexes expands the potential applications of this scaffold beyond purely organic compounds. []

(E)-2-((4-(1H-benzo[d]imidazole-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol (L1) and (E)-1-((4-(1H-benzo[d]imidazole-2-yl)phenylimino)methyl)naphthalene-2-ol (L2) and their metal(II) complexes

Compound Description: These benzimidazole Schiff base ligands and their Cu(II), Ni(II), Pd(II), and Zn(II) complexes were synthesized and evaluated for their DNA binding and biological activities. They showed moderate to strong DNA binding abilities and exhibited cytotoxicity against breast cancer cells. []

Relevance: The shared benzimidazole core in these compounds and 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole highlights the potential of benzimidazole derivatives as DNA-binding agents and their possible applications in cancer therapy. []

2-(5-substituted-1H-indol-3-yl)-5-substituted-1H-benzo[d]imidazole and 2-(5-substituted-1-(3-methylbut-2-enyl)-1H-indol-3-yl)-5-substituted-1H-benzo[d]imidazole

Compound Description: These two series of novel indole-benzimidazole hybrid molecules were synthesized and investigated for their in vitro cytotoxic activity against various cancer cell lines. Some compounds exhibited promising anticancer activity, particularly against human ovarian carcinoma cells (SKOV-3). []

Relevance: Both series of compounds incorporate the benzimidazole core, just as 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole does. The design and synthesis of these indole-benzimidazole hybrids highlight the growing interest in developing hybrid molecules with enhanced anticancer properties, leveraging the known biological activity of both indole and benzimidazole scaffolds. []

2-([3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole (Lansoprazole intermediate)

Compound Description: This compound is an intermediate in the synthesis of lansoprazole, a proton pump inhibitor used to treat gastric ulcers and other acid-related disorders. []

Relevance: This compound shares the benzimidazole core structure with 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole, indicating the prevalence of this scaffold in medicinal chemistry. []

2,3,4,8,9-Pentahydro-7-(4-haloaryl)pyrazolo[5,1-e]benzo[1,5]oxazocines and 2,3(erythro),7,8-Tetrahydro-2-aryl-3-(4-fluoro-3-methylbenzoyl)-6-(4-halophenyl)pyrazolo[5,1-d]benzo[1,4]oxazepines

Compound Description: These heterocyclic compounds were synthesized from 1H-4,5-dihydro-3-(4-haloaryl)-5-substituted phenylpyrazoles via solid-liquid phase-transfer catalysis (PTC). []

Relevance: While these compounds do not directly contain the benzimidazole core like 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole, they represent a broader class of nitrogen-containing heterocycles that often exhibit significant biological activity, particularly in the realm of medicinal chemistry. []

(E)-6-chloro-5-fluoro-2-styryl-1H-benzo[d]imidazole and 5-fluoro-2-methyl-N-phenyl-1H-benzo[d]imidazol-6-amine derivatives

Compound Description: A series of these fluorinated benzimidazole derivatives were synthesized and evaluated for their physicochemical, ADME (absorption, distribution, metabolism, and excretion), pharmacokinetic, antibacterial, and anti-inflammatory properties. The compounds showed moderate antimicrobial and in vitro anti-inflammatory activities. []

Relevance: These derivatives and 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole share the benzimidazole core structure and both are fluorinated. The presence of fluorine substituents in both cases highlights the importance of fluorine in modulating biological activity and physicochemical properties. []

[18F]Fluoropyridine-Candesartan

Compound Description: This novel radiotracer is a 7-((4-(3-((2-[18F]fluoropyridin-3-yl)oxy)propyl)-1H-1,2,3-triazol-1-yl)methyl)-1H-benzo[d]imidazole derivative of candesartan, an angiotensin II type-1 receptor (AT1R) blocker. It was synthesized via click chemistry and shows specific binding to AT1R, making it a potential positron emission tomography (PET) imaging agent for renal AT1R. []

Relevance: This tracer incorporates the benzimidazole moiety, as does 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole. The development of this tracer demonstrates the versatility of the benzimidazole scaffold for applications beyond traditional small-molecule therapeutics, specifically in the field of radiotracers for medical imaging. []

2-(7-methoxy-4-methylquinazolin-2-yl)guanidine (28) and (R)-2-(1-((2,3-dihydro-1H-imidazol-2-yl)methyl)pyrrolidin-3-yl)-5-fluoro-1H-benzo[d]imidazole (42)

Compound Description: These compounds emerged as potent reversible and irreversible myeloperoxidase (MPO) inhibitors, respectively, identified through a virtual screening procedure. MPO is a heme enzyme involved in inflammatory diseases. Compound 28, a mechanism-based inhibitor, irreversibly inhibits MPO at nanomolar concentrations. []

Relevance: Compound 42 features the benzimidazole core, linking it to 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole. Both compounds highlight the potential of benzimidazole derivatives for targeting enzymes involved in inflammatory responses, showcasing the broad therapeutic potential of this chemical class. []

2-Mercaptobenzoxazole Derivatives

Compound Description: Several novel derivatives of 2-mercaptobenzoxazole were synthesized and evaluated for their antimicrobial activity. Some compounds exhibited excellent antifungal activity and good antibacterial activity compared to standard drugs. []

Relevance: While these derivatives do not possess the benzimidazole core found in 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole, they represent a related class of heterocyclic compounds with a sulfur-containing oxazole ring. Their antimicrobial activity, similar to that observed in several benzimidazole derivatives, emphasizes the potential of related heterocyclic scaffolds in developing new antimicrobial agents. []

Benzimidazole-Substituted 1,3,4-Thiadiazole Schiff’s Bases

Compound Description: Eleven novel benzimidazole-substituted 1,3,4-thiadiazole Schiff’s bases were synthesized and investigated for their in vitro antimicrobial and anthelmintic properties. Some of these compounds showed promising activity comparable to standard drugs. []

Relevance: These compounds and 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole share the benzimidazole ring as a key structural feature. The inclusion of a thiadiazole ring and a Schiff base moiety further demonstrates the potential of combining benzimidazole with other pharmacophores to create hybrid molecules with enhanced biological activity. []

2-(1H-imidazol-1-yl)-4H-1-benzothiopyran-4-ones and related derivatives

Compound Description: These thiochroman-based compounds were synthesized from 3-bromo-4H-1-benzothiopyran-4-ones and imidazole, undergoing various transformations to explore their chemical properties. []

Relevance: While these compounds do not have a benzimidazole core like 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole, they represent a broader class of heterocyclic compounds with fused ring systems and nitrogen-containing functionalities, showcasing the diversity of structures that can be generated from relatively simple starting materials. []

2-(6-Membered-Heterocyclic Ring)-benzimidazole ligands (Lk) and their Fe(II) Complexes

Compound Description: These ligands, incorporating pyridine, pyrazine, or pyrimidine rings linked to benzimidazole, were used to prepare Fe(II) complexes that exhibit tunable thermally-induced spin transitions in solution. The complexes exist as mixtures of meridional (mer) and facial (fac) isomers, with the specific heterocyclic ring influencing the ligand field strength and electron delocalization, ultimately affecting the spin transition behavior. []

Relevance: The ligands in these complexes highlight the versatility of the benzimidazole scaffold, similar to 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole, by showing its ability to be incorporated into more complex ligand systems. The study of spin transitions in these Fe(II) complexes expands the potential applications of benzimidazole derivatives beyond traditional biological and pharmaceutical areas into the field of materials science. []

1-(1-Methyl-1H-benzo[d]imidazole-2-yl)ethanone Derivatives

Compound Description: Various 1-(1-methyl-1H-benzo[d]imidazole-2-yl)ethanone derivatives, including sulfonium bromide, hydrazonoyl bromide, thiocyanato, iminothiadiazole, thiadiazolone, and arylaminothiazole derivatives, were synthesized. These derivatives were further elaborated into thiadiazolo[3,2-a]quinazoline derivatives. []

Relevance: These derivatives and 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole share the core benzimidazole structure. The diverse range of transformations carried out on the 1-(1-methyl-1H-benzo[d]imidazole-2-yl)ethanone scaffold demonstrates the rich chemistry of the benzimidazole moiety and its potential for generating various heterocyclic systems. []

4-Chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzo[d]imidazole

Compound Description: This compound is a novel corticotropin-releasing factor 1 (CRF1) receptor antagonist, synthesized through a six-step process that features a regioselective chlorination and a one-pot dehydroxylation sequence. []

Relevance: This CRF1 antagonist and 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole share the benzimidazole core structure. The presence of multiple chlorine substituents in the antagonist highlights the influence of halogenation on the biological activity of benzimidazole derivatives. []

N- and C-Alkyl Purine Analogs

Compound Description: A series of N- and C-alkyl derivatives of guanine analogs were synthesized as potential antiviral agents, exploring the imidazo[1,2-α]-s-triazine, imidazo[1,2-α]pyrimidine, and thiazolo[4,5-d]pyrimidine ring systems. One of the synthesized compounds, 7-methyl-8-oxo-9-hexyl-3-deazaguanine, is a congener of the immunostimulator 7-methyl-8-oxoguanosine. []

Relevance: Although these compounds do not possess the benzimidazole structure like 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole, they represent a broader class of nitrogen-containing heterocycles with potential antiviral and immunostimulatory activities. The exploration of various alkyl substituents in these analogs highlights the importance of structural modifications in modulating biological activity. []

Arylpyrimidine derivatives

Compound Description: These novel arylpyrimidine compounds exhibit antagonist activity towards the 5HT2B receptor and have potential therapeutic applications as antiallergic, antiasthmatic, anti-inflammatory agents, and in treating diseases of the gastrointestinal tract. []

Relevance: While structurally distinct from 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole, these arylpyrimidine derivatives represent a different class of heterocyclic compounds with diverse biological activities, illustrating the broad scope of pharmacological properties that can be found within various heterocyclic systems. []

1-(Benzofuran-2-yl)-1-(1H-imidazol-1-yl)alkanes

Compound Description: These compounds were studied as inhibitors of aromatase (P450Arom), a key enzyme in estrogen biosynthesis. The enantiomers of several derivatives, including 1-(5,7-dichlorobenzofuran-2-yl)-1-(1H-imidazol-1-yl)ethane and -propane, and their 5,7-dibromo counterparts, were resolved and their inhibitory activity was assessed, showing low enantioselectivity ratios. [, ]

Relevance: Although these compounds lack the benzimidazole core present in 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole, they demonstrate the biological significance of imidazole-containing compounds. The exploration of enantioselectivity in these aromatase inhibitors highlights the importance of stereochemistry in drug design and biological activity. [, ]

(R)-(+)-Nadifloxacin

Compound Description: (R)-(+)-Nadifloxacin, a fluoroquinolone antibiotic, was synthesized from (R)-(+)-5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, whose absolute configuration was determined by X-ray analysis. []

Relevance: While not a benzimidazole derivative like 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole, (R)-(+)-Nadifloxacin represents a different class of heterocyclic compounds with potent antimicrobial activity. The determination of its absolute configuration underscores the importance of stereochemistry in pharmaceutical development. []

Benzimidazole-containing selenadiazole derivatives (BSeDs)

Compound Description: Four BSeDs, synthesized using microwave-assisted peptide coupling, were identified as potent antiproliferative agents against human breast cancer cell lines MCF-7 and MDA-MB-231. These compounds induce cell cycle arrest and apoptosis through DNA damage, AKT inhibition, and MAPK activation via reactive oxygen species (ROS) overproduction. []

Relevance: The BSeDs directly incorporate the benzimidazole moiety, just like 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole, demonstrating the potential of benzimidazole-containing compounds in anticancer therapy. The incorporation of selenium into the heterocyclic structure suggests that selenium-containing organic compounds could be valuable for developing new anticancer drugs. []

2-((1H-imidazol-1-yl)methyl)-5-fluoro-6-(substituted/unsubstituted)-1H-benzo[d]imidazoles

Compound Description: This series of novel compounds was synthesized and evaluated for antitubercular activity against the H37RV strain and antifungal activity against Candida species. The presence of a halogenated phenyl ether nucleus and the imidazole moiety at the 6-position of the benzimidazole ring contributed to the enhanced activity of the most potent derivatives. []

Relevance: This series of compounds are direct structural analogs of 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole, sharing the core benzimidazole structure and the 5-fluoro substituent. The investigation of antitubercular and antifungal activity in these compounds aligns with the broader interest in exploring the therapeutic potential of benzimidazole derivatives against various infectious diseases. []

Imidazolidin-2-1,3-disubstituted derivatives

Compound Description: These compounds are described as potent and selective CYP (cytochrome P450) inhibitors. They are characterized by a 1,3-disubstituted imidazolidine ring connected to various aryl and heteroaryl groups, with specific substituents influencing their inhibitory activity and selectivity. []

Relevance: While structurally different from 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole, these imidazolidin-2-1,3-disubstituted derivatives represent another class of heterocyclic compounds with significant biological activity, specifically in enzyme inhibition. The emphasis on structure-activity relationships (SAR) in these compounds aligns with the broader goal of understanding how chemical modifications affect the biological properties of heterocyclic molecules. []

Properties

CAS Number

1388069-49-5

Product Name

2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole

IUPAC Name

2-bromo-5-fluoro-4-methyl-1H-benzimidazole

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

InChI

InChI=1S/C8H6BrFN2/c1-4-5(10)2-3-6-7(4)12-8(9)11-6/h2-3H,1H3,(H,11,12)

InChI Key

WDQVXWDTXDRFAC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=C(N2)Br)F

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.